molecular formula C10H6BrN3OS B5788080 3-(2-Bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

3-(2-Bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

Cat. No.: B5788080
M. Wt: 296.15 g/mol
InChI Key: PVNXXAKQGBQSBR-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile. This reaction is catalyzed by a base such as potassium tert-butoxide in a solvent like tert-butanol . The reaction conditions are generally mild, and the yields are good.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interfere with cellular processes, such as enzyme inhibition and disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one is unique due to its fused thiazole-triazole structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and potential for diverse biological activities compared to compounds with only one of these rings.

Properties

IUPAC Name

3-(2-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3OS/c11-7-4-2-1-3-6(7)9-12-13-10-14(9)8(15)5-16-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNXXAKQGBQSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C(=NN=C2S1)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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